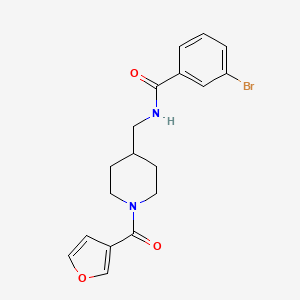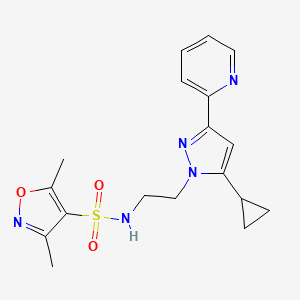
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, also known as 7-hydroxy-5-methyl-3-phenyl-2H-chromen-2-one, is a compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyranone structure. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the condensation of phenolic compounds with β-keto esters under acidic or basic conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted coumarins.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in developing anticoagulant drugs and anti-inflammatory agents.
Industry: Utilized in the production of dyes and optical brighteners.
Wirkmechanismus
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby exerting anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-4-methylcoumarin: Shares a similar core structure but lacks the phenyl group.
7-Methoxycoumarin: Similar structure with a methoxy group instead of a hydroxy group.
3-Phenylcoumarin: Similar structure but lacks the hydroxy and methyl groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to the combination of its hydroxy, methyl, and phenyl substituents, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
20050-76-4 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.269 |
IUPAC-Name |
7-hydroxy-5-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI-Schlüssel |
GHTXLYXNYNVWHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2993215.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)

![1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2993227.png)
![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2993233.png)

